molecular formula C26H24N4O2 B11168005 [4-(4-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone

[4-(4-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone

Cat. No.: B11168005
M. Wt: 424.5 g/mol
InChI Key: BAIRNWMPXDZULD-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a quinoline ring substituted with a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl group. The quinoline ring is then synthesized separately and coupled with the piperazine derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include hydroxylated derivatives, dihydroquinoline derivatives, and substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for understanding biological processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of materials with specific functionalities, such as improved mechanical strength, thermal stability, and chemical resistance.

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(4-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H24N4O2/c1-32-20-11-9-19(10-12-20)29-14-16-30(17-15-29)26(31)22-18-25(24-8-4-5-13-27-24)28-23-7-3-2-6-21(22)23/h2-13,18H,14-17H2,1H3

InChI Key

BAIRNWMPXDZULD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5

Origin of Product

United States

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